molecular formula C9H10ClNO3 B026307 4-Amino-5-chloro-2-ethoxybenzoic acid CAS No. 108282-38-8

4-Amino-5-chloro-2-ethoxybenzoic acid

Cat. No. B026307
M. Wt: 215.63 g/mol
InChI Key: XWGYOMHQGQZRLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-5-chloro-2-ethoxybenzoic acid involves several steps, starting from basic aromatic acids or esters and employing methods like methylation, ethylation, oxidation, and reaction with potassium thiocyanate and bromine to introduce specific functional groups (Wang Yu, 2008). These synthetic routes highlight the complexity and versatility in the synthesis of chloro- and ethoxy-substituted benzoic acids.

Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloro-2-methoxybenzoic acid has been extensively studied using spectroscopic techniques like FTIR, FT-Raman, UV, and NMR, along with computational methods such as density functional theory (DFT) to optimize the structure and predict vibrational frequencies, electronic properties, and non-linear optical properties (A. Poiyamozhi et al., 2012). These studies provide deep insights into the compound's molecular geometry, electronic transitions, and potential as a material for optical applications.

Chemical Reactions and Properties

4-Amino-5-chloro-2-methoxybenzoic acid and its derivatives have shown to be versatile intermediates for further chemical modifications. These compounds have been used to synthesize potent agonists and antagonists for 5-HT4 receptors, demonstrating the chemical reactivity and potential pharmacological applications of this molecular scaffold (D. Yang et al., 1997).

Scientific Research Applications

  • Neurotransmitter and Neuromuscular Disorders : New esters of 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent agonists and antagonists for 5-HT4 receptors. These compounds have potential applications in treating neurotransmitter and neuromuscular disorders (Yang et al., 1997).

  • Anticoccidial Activity : Research has shown that 4-amino-2-ethoxybenzoic acid, along with its ester and N-acyl derivatives, exhibit potent anticoccidial activity, making them significant in the context of antiparasitic drugs (Rogers et al., 1964).

  • Spectroscopic Studies : A study of 4-amino-5-chloro-2-methoxybenzoic acid (4A5Cl2MBA) revealed its structure, electronic properties, and nonlinear optical and thermodynamic properties. This indicates its potential in materials science and spectroscopy (Poiyamozhi et al., 2012).

  • Pharmaceutical and Nutraceutical Applications : The novel compound 4-amino-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione shows potential in pharmaceuticals and nutraceuticals (Ding et al., 2008).

  • Antimicrobial Activity : Some derivatives of 4-amino-5-chloro-2-ethoxybenzoic acid demonstrate moderate antimicrobial activity against pathogenic bacteria and fungal strains. This points to its potential use in developing new antimicrobial agents (Sah et al., 2014).

  • Synthon for Heterocyclic Compounds : This compound is also seen as a key synthon for creating heterocyclic compounds, suggesting its significance in organic chemistry and drug synthesis (Ding et al., 2008).

Safety And Hazards

The safety information for 4-Amino-5-chloro-2-ethoxybenzoic acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

4-amino-5-chloro-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGYOMHQGQZRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441418
Record name 4-amino-5-chloro-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-chloro-2-ethoxybenzoic acid

CAS RN

108282-38-8
Record name 4-Amino-5-chloro-2-ethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108282-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-5-chloro-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-amino-5-chloro-2-ethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
S Panga, NK Podila, K Asres, V Ciddi - Ethiop Pharm J, 2016 - researchgate.net
… On the other hand, the two substituted benzoic acid derivatives namely, 4-amino-5-chloro-2-ethoxybenzoic acid (7a) and 4-amino-5-(ethylsulfonyl)-2-methoxy benzoic acid (7b) were …
Number of citations: 6 www.researchgate.net
S Kato, T Morie, T Kon, N Yoshida… - Journal of medicinal …, 1991 - ACS Publications
… 4- Amino-5-chloro-2-ethoxybenzoic Acid (10b). A mixture of 8 (10.0 g, 0.037 mol), NaOH (4.4 g, 0.11 mol), H20 (20 mL), and EtOH (10 mL) was heated to reflux for 5 h andthen cooled to …
Number of citations: 60 pubs.acs.org
H HARADA, T MORIE, Y HIROKAWA… - Chemical and …, 1995 - jstage.jst.go.jp
… (24h),3 ” 6-amino- l -benzyl-4-methyl-7-oxohexahydro- 1 H— 1 ,4-diazepine (30),39] 1,4-dimethylhexahydro- 1 H— 1 ,4-diazepin-6-ol (33),3 1) 4-amino-5chloro-2-ethoxybenzoic acid (…
Number of citations: 19 www.jstage.jst.go.jp
S KATO, H HARADA, N YOSHIDA… - Chemical and …, 1995 - jstage.jst.go.jp
… Finally, the reactions of 31–35 with 4-amino-5-chloro-2-ethoxybenzoic acid" in the presence of 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride afforded the …
Number of citations: 17 www.jstage.jst.go.jp
TF Tong, J Zhao, L Cheng, YH Zhang - … Crystallographica Section E …, 2009 - scripts.iucr.org
… A mixture of 4-amino-5-chloro-2-ethoxybenzoic acid (8.613 g, 40 mmol), (hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine (4.8 g, 30.72 mmol) and 1-ethyl-3-(3-…
Number of citations: 9 scripts.iucr.org
T Morie, S Kato, H Harada, N Yoshida… - Chemical and …, 1994 - jstage.jst.go.jp
… -morpholinyl]methyl ]benzamides [(S)-(–)-1 and (R)-(+)-1] were prepared by the reaction of the amines (S)-(–)-4 and (R)-(+)-4, respectively, with 4-amino-5-chloro-2-ethoxybenzoic acid …
Number of citations: 35 www.jstage.jst.go.jp
S KATO, T MORIE, N YOSHIDA - Chemical and pharmaceutical …, 1995 - jstage.jst.go.jp
… The reaction of the hydrochloride of 14 with 4-amino-5-chloro-2-ethoxybenzoic acid” in the presence of triethylamine using N,N’-earbonyldiimidazole straightforwardly gave 4 in a good …
Number of citations: 25 www.jstage.jst.go.jp
森江俊哉, 賀登志朗, 原田博史, 吉田直之… - Chemical and …, 1994 - jlc.jst.go.jp
… ]methyl]— benzamides [(S)-(—)-1 and (R)—(+)-1] were prepared by the reaction of the amines (S)-(—)-4 and (R)-(+)—4, respectively, with 4-amino-5-chloro-2—ethoxybenzoic acid by …
Number of citations: 3 jlc.jst.go.jp
J Yao, K Li, Y Song, Z He, Z Liu, L Zhao… - Future Medicinal …, 2019 - Future Science
… The resulting precipitate was filtered, dried to obtain the product 4-amino-5-chloro-2-ethoxybenzoic acid (6) in 97.9% yield, mp: 163.6–164.8C (167–168C [17]). ESI–MS (m/z): 216.1 [M+…
Number of citations: 1 www.future-science.com
T MOR1E, K Shiro, H HARADA, N YOSHIDA… - Synthesis, 1995 - jlc.jst.go.jp
A new series of 4-amino-5-chloro-2-ethoxybenzamides 3b——f and 5———8 bearing six-and seven-membered heteroalicycles was prepared and evaluated for gastroprokinetic activity…
Number of citations: 0 jlc.jst.go.jp

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